Coibamide A Retains Activity Against R66I Sec61α Mutant Resistant to All Other Known Sec61 Inhibitors
Coibamide A demonstrates a mechanistically distinct binding mode to the Sec61α subunit relative to all previously characterized Sec61 inhibitors. The Sec61α mutant R66I confers strong resistance to every previously known Sec61 inhibitor class, yet Coibamide A retains full cytotoxic activity against HCT116 cells expressing this mutant [1]. An unbiased mutagenesis screen identified the CbA-resistant mutation S71P, further confirming that Coibamide A and apratoxin A occupy nonidentical binding sites on Sec61α [1].
| Evidence Dimension | Sensitivity of HCT116 cells expressing Sec61α R66I mutant |
|---|---|
| Target Compound Data | Coibamide A retains activity (remains sensitive) |
| Comparator Or Baseline | All previously known Sec61 inhibitors (resistance conferred) |
| Quantified Difference | Qualitative: sensitive vs. resistant |
| Conditions | HCT116 human colorectal cancer cells expressing Sec61α R66I mutant; resistance profiling |
Why This Matters
This is the only Sec61 inhibitor known to retain efficacy against the R66I resistance mutation, making Coibamide A essential for studies of translocon inhibitor resistance mechanisms and for target validation in systems where other Sec61 inhibitors fail.
- [1] Tranter D, Paatero AO, Kawaguchi S, Kazemi S, Serrill JD, Kellosalo J, Vogel WK, Richter U, Mattos DR, Wan X, Thornburg CC, Oishi S, McPhail KL, Ishmael JE, Paavilainen VO. Coibamide A Targets Sec61 to Prevent Biogenesis of Secretory and Membrane Proteins. ACS Chem Biol. 2020;15(8):2125-2136. View Source
